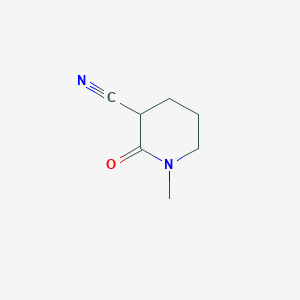

1-Methyl-2-oxopiperidine-3-carbonitrile

Description

Significance of Piperidine-Based Scaffolds in Organic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. nih.gov This structural motif is not only prevalent in a vast number of natural alkaloids, such as piperine (B192125) (the compound responsible for the pungency of black pepper), but it is also a "privileged scaffold" in drug discovery. researchgate.netwikipedia.org Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating their versatility and importance. nih.gov

Rationale for Focused Research on 1-Methyl-2-oxopiperidine-3-carbonitrile

The scientific interest in this compound stems from the specific combination of its functional groups, each contributing unique chemical properties and synthetic potential. Dissecting the molecule reveals a highly versatile building block for chemical synthesis.

Piperidine Ring : Provides the foundational three-dimensional structure common to many biologically active compounds. researchgate.net

1-Methyl Group : The N-methylation of the piperidine ring eliminates the hydrogen-bond donating capacity of the parent amine, which can increase a molecule's ability to cross cell membranes. This modification also impacts basicity, conformational preference, and metabolic stability, making it a key tool for fine-tuning drug-like properties. fiveable.me In N-methylpiperidine, the equatorial conformation of the methyl group is strongly preferred. wikipedia.org

2-Oxo Group : The presence of a carbonyl group at the second position forms a lactam (a cyclic amide). This feature introduces polarity and a site for nucleophilic attack. Piperidones (or oxopiperidines) are crucial intermediates in the synthesis of complex alkaloids and pharmaceutical agents, including precursors for fentanyl. researchgate.netfederalregister.gov

3-Cyano Group : The nitrile (cyano) group is a valuable synthetic handle. It is strongly electron-withdrawing and can be converted into a variety of other functional groups, such as carboxylic acids, amides, or amines. This versatility makes it an excellent precursor for creating a library of derivative compounds for structure-activity relationship (SAR) studies. nbinno.comchemimpex.com

The strategic placement of these functional groups makes this compound a compound of significant interest for constructing more complex and potentially bioactive molecules.

| Feature | Structural Component | Significance in Chemical Synthesis & Research |

| Core Scaffold | Piperidine Ring | Foundational structure in numerous pharmaceuticals and alkaloids. nih.govwikipedia.org |

| Nitrogen Substitution | 1-Methyl Group | Modulates basicity, conformation, and pharmacokinetic properties. fiveable.me |

| Ring Functionalization | 2-Oxo Group (Lactam) | Introduces polarity and serves as a key synthetic intermediate. researchgate.net |

| Side Chain | 3-Cyano Group (Nitrile) | Versatile precursor for conversion to other functional groups. chemimpex.com |

Overview of Key Academic Research Domains

Research involving this compound and structurally similar compounds primarily falls into several interconnected domains:

Pharmaceutical and Medicinal Chemistry : This is the most prominent area of research. The compound serves as a scaffold or intermediate for synthesizing novel therapeutic agents. fiveable.menbinno.com Research focuses on creating derivatives to target a wide range of conditions, including neurological disorders, inflammation, and viral diseases. nbinno.comlookchem.com

Agrochemical Synthesis : Similar to pharmaceuticals, piperidine derivatives are used to develop new pesticides and herbicides. The core structure can be modified to create compounds with high efficacy in crop protection. chemimpex.comlookchem.com

Organic Synthesis and Methodology : Chemists explore new and more efficient synthetic routes to produce this compound and related structures. This includes developing novel cyclization strategies and stereoselective methods. nih.gov

Materials Science : Piperidine derivatives can be incorporated into polymers and resins. This can lead to the development of advanced materials with tailored properties for use in coatings, adhesives, or diagnostics. nbinno.comchemimpex.com

| Research Domain | Primary Objective |

| Pharmaceutical Chemistry | Design and synthesis of new drug candidates for various diseases. nbinno.com |

| Agrochemical Synthesis | Development of novel pesticides and herbicides. lookchem.com |

| Organic Synthesis | Creation of efficient and stereoselective synthetic routes. nih.gov |

| Materials Science | Incorporation into polymers to create advanced materials. nbinno.com |

Historical Context of Related N-Methylated Piperidones and Carbonitriles

The study of piperidine and its derivatives has a long history, dating back to its first isolation from piperine in the 1850s by Thomas Anderson and Auguste Cahours. wikipedia.org The synthesis of the piperidone core has been a subject of investigation for over a century, with early methods for creating the piperidine ring reported in the late 1800s. scribd.com

The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org The synthesis of 4-piperidone, a closely related building block, has been improved over time, with modern methods providing better yields for this key intermediate. scribd.com N-methylated piperidones, such as N-methyl-4-piperidone, became a focal point of research due to their utility as versatile intermediates in the synthesis of complex pharmaceutical compounds, particularly analgesics. journalagent.comnih.gov

The introduction of a carbonitrile group onto the piperidine ring is a well-established synthetic strategy. Compounds such as piperidine-1-carbonitrile and N-Boc-piperidine-4-carbonitrile are valued as stable and versatile intermediates, allowing for the construction of diverse molecular architectures through reactions involving the cyano group. chemimpex.comscientificlabs.ie This historical progression in the synthesis and functionalization of each component part—the piperidone ring, the N-methyl group, and the carbonitrile—has paved the way for focused research into multifaceted compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJJGYOPAAQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719819 | |

| Record name | 1-Methyl-2-oxopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-07-7 | |

| Record name | 1-Methyl-2-oxopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Oxopiperidine 3 Carbonitrile

De Novo Synthetic Routes to the 2-Oxopiperidine Core

The de novo synthesis of the 2-oxopiperidine ring, also known as a δ-lactam, is a fundamental approach to constructing the core of 1-methyl-2-oxopiperidine-3-carbonitrile. This strategy involves the formation of the heterocyclic ring from acyclic precursors through various cyclization reactions.

Cyclization Strategies Involving N-Methylation

The introduction of the N-methyl group is a critical step in the synthesis of the target compound. This can be achieved either by using an N-methylated precursor in the cyclization step or by methylating the piperidone ring after its formation.

Cyclization is a key process in forming the piperidone ring. nih.govspringernature.comresearchgate.net Strategies often involve intramolecular reactions to form the characteristic amide bond of the lactam. One common method is the cyclization of δ-amino esters. While specific examples for this compound are not detailed in the provided results, the general principle of lactam formation from acyclic δ-amino carboxylates is a well-established route for 2-piperidone (B129406) synthesis. mdma.ch

N-methylation can significantly influence the physicochemical properties of cyclic peptides and related structures. nih.govspringernature.comresearchgate.net In the context of synthesizing the target molecule, employing a precursor already containing the N-methyl group would be a direct approach. Alternatively, methylation can be performed on the pre-formed piperidone ring. An optimized Fukuyama's method or the use of dimethylsulfate are reported techniques for N-methylation in the synthesis of cyclic peptides, which could be adapted for this purpose. researchgate.net

Introduction of the Carbonitrile Group via Nitrilation Reactions

The carbonitrile (cyano) group at the C3 position is a key feature of the target molecule. This functional group can be introduced through several nitrilation methods.

One established method for introducing a cyano group is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source. An optimized Strecker-type condensation of a piperidone with an amine and hydrogen cyanide (HCN) has been shown to yield the corresponding α-amino nitrile in high yields (around 90%). researchgate.net This approach could be adapted by using an appropriate piperidone precursor.

Another strategy involves the conversion of other functional groups into a nitrile. For instance, the dehydration of an amide is a common method. vanderbilt.edu Reagents like phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3) in pyridine (B92270) can effect this transformation. vanderbilt.edu Therefore, a synthetic route could proceed through a 1-methyl-2-oxopiperidine-3-carboxamide intermediate.

Additionally, the displacement of a suitable leaving group, such as a halide or a sulfonate ester, at the C3 position by a cyanide anion (e.g., KCN) is a viable method for nitrile formation. vanderbilt.edu

Stereocontrolled Approaches in Ring Formation

Achieving stereocontrol during the formation of the piperidine (B6355638) ring is crucial, especially when chiral centers are present. escholarship.orgrsc.org While this compound itself is achiral unless further substituted, the principles of stereocontrolled synthesis are vital for creating more complex, stereochemically defined piperidine derivatives. escholarship.orgrsc.org

Various stereoselective methods have been developed for the synthesis of substituted piperidines and piperidones. These include:

Intramolecular N-C processes: Lactam formation from acyclic δ-amino carboxylates can be controlled using chiral auxiliaries or catalysts. mdma.ch

Radical cyclization: Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes can produce piperidines with good yields. nih.gov

Hydrogenation: The stereoselective hydrogenation of pyridine derivatives is a common method for producing piperidines, often requiring transition metal catalysts. nih.gov

Carbolithiation: The carbolithiation of enecarbamates can proceed with high diastereoselectivity, allowing for the controlled introduction of substituents. escholarship.orgrsc.org

For instance, the addition of trimethylsilyl (B98337) cyanide (TMSCN) to chiral cyclic imines has been shown to proceed with almost quantitative diastereoselectivity at low temperatures, leading to trans-substituted α-amino nitriles. rsc.org This highlights how the introduction of the nitrile group can be performed with stereochemical control.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and selectivity while minimizing side reactions. nih.govresearchgate.net This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. researchgate.net

For example, in a Strecker-type reaction, the choice of solvent and acid catalyst can significantly impact the yield. A study on the synthesis of an anilino-nitrile showed that using a mixture of chloroform (B151607) and acetic acid as the solvent resulted in a much higher yield (85–95%) compared to using methanol (B129727) or acetic acid alone. researchgate.net

Similarly, the choice of base and solvent can be crucial. In an N-aminomethylation reaction, sodium hydride in acetonitrile (B52724) was found to be the optimal combination, leading to significantly higher yields compared to other bases and solvents. researchgate.net The use of ultrasound has also been reported to enhance reaction efficiency. researchgate.net

Modern approaches to reaction optimization may employ data-driven methods like Bayesian optimization guided by machine learning models to more efficiently explore the vast parameter space and identify optimal conditions. nih.gov

Functional Group Interconversions on Precursor Molecules

An alternative to de novo synthesis is the modification of pre-existing molecules through functional group interconversions (FGIs). ub.eduimperial.ac.uk This approach can be more efficient if a suitable precursor is readily available.

Transformations of Carboxylic Acid Derivatives to Carbonitriles

A key FGI strategy for synthesizing this compound would involve the conversion of a carboxylic acid derivative at the C3 position into the target carbonitrile. libretexts.org

The most direct precursor would be 1-methyl-2-oxopiperidine-3-carboxylic acid or its corresponding ester, methyl 1-methyl-2-oxopiperidine-3-carboxylate . uni.lu The synthesis of nitriles from carboxylic acids is a well-established transformation. researchgate.netgoogle.com

One common method is the dehydration of the corresponding primary amide. vanderbilt.edu This involves a two-step process:

Conversion of the carboxylic acid or ester to the primary amide (1-methyl-2-oxopiperidine-3-carboxamide). This can be achieved by reacting the acid chloride with ammonia (B1221849) or by aminolysis of the ester. libretexts.org

Dehydration of the amide to the nitrile using reagents such as POCl₃, P₂O₅, or SOCl₂. vanderbilt.edu

Alternatively, nitriles can be prepared directly from carboxylic acids by reacting them with ammonia at high temperatures (200–800°C), often in the presence of a catalyst like silica (B1680970) gel or alumina. google.com

The following table summarizes a potential synthetic pathway from a carboxylic acid derivative:

| Precursor | Reagent(s) | Intermediate Product | Reagent(s) | Final Product |

| 1-Methyl-2-oxopiperidine-3-carboxylic acid | 1. SOCl₂ 2. NH₃ | 1-Methyl-2-oxopiperidine-3-carboxamide | P₂O₅ or POCl₃ | This compound |

| Methyl 1-methyl-2-oxopiperidine-3-carboxylate | NH₃ (Aminolysis) | 1-Methyl-2-oxopiperidine-3-carboxamide | P₂O₅ or POCl₃ | This compound |

This FGI approach offers a strategic route that leverages readily accessible transformations in organic synthesis. ub.eduimperial.ac.uk

N-Methylation of Piperidinone Precursors

The direct N-methylation of 2-oxopiperidine-3-carbonitrile (B14065516) is the most straightforward conceptual approach to this compound. This transformation typically involves the deprotonation of the lactam nitrogen followed by reaction with a methylating agent.

Commonly employed methylating agents in organic synthesis include methyl iodide, dimethyl sulfate, and methyl triflate. The choice of base is crucial to effect the deprotonation of the lactam, with sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile being typical examples. For instance, the alkylation of lactams can be achieved using a base to generate the corresponding enolate, which then reacts with an alkyl halide acs.org.

While specific literature detailing the N-methylation of 2-oxopiperidine-3-carbonitrile is not abundant, general procedures for the N-alkylation of piperidines and other lactams provide a foundational understanding. For example, N-alkylation of piperidine can be performed using an alkyl bromide or iodide in anhydrous acetonitrile acs.org. The reaction of a lactam with an alkylating agent in the presence of a base like potassium carbonate in DMF is a common strategy acs.org.

A plausible reaction scheme for the N-methylation of 2-oxopiperidine-3-carbonitrile is presented below:

Reaction Scheme for N-Methylation:

Table 1: General Conditions for N-Methylation of Lactams

| Methylating Agent | Base | Solvent | Typical Temperature | Reference |

| Methyl Iodide | Sodium Hydride | DMF | Room Temperature | acs.org |

| Methyl Iodide | Potassium Carbonate | Acetonitrile | Room Temperature | acs.org |

| Dimethyl Sulfate | Sodium Hydroxide (B78521) | Dichloromethane/Water | Room Temperature |

Green Chemistry Principles in Synthesis

Catalytic Methods for Efficient Synthesis

Catalytic approaches to N-methylation are highly desirable as they can reduce the need for stoichiometric reagents and often proceed under milder conditions. Transition-metal catalysts, particularly those based on ruthenium, have been shown to be effective for the N-methylation of amines and amides using methanol as a C1 source numberanalytics.comrsc.org. This "borrowing hydrogen" methodology is highly atom-economical as the only byproduct is water numberanalytics.com. While not specifically demonstrated for 2-oxopiperidine-3-carbonitrile, these catalytic systems offer a promising green alternative to traditional alkylating agents.

Another green approach involves the use of organocatalysts. For instance, guanidine (B92328) hydrochloride has been used as a green organocatalyst for the synthesis of pyrimido[1,2-a]benzimidazoles in a microwave-mediated, solvent-free process sciencemadness.org. The exploration of similar catalytic systems for the N-methylation of piperidinones could lead to more sustainable synthetic routes.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a key consideration in green chemistry. Many traditional solvents used in organic synthesis, such as DMF and chlorinated hydrocarbons, are toxic and environmentally harmful. Efforts are being made to replace these with more benign alternatives.

Water, ionic liquids, and supercritical fluids are being explored as environmentally friendly reaction media chemicalbook.com. For N-alkylation reactions, propylene (B89431) carbonate (PC) has been identified as a green solvent and reagent, eliminating the need for genotoxic alkyl halides and auxiliary substances in some cases nih.gov. Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and offer safety and environmental advantages over solvents like tetrahydrofuran (B95107) (THF) chemicalbook.com. The development of a synthetic protocol for this compound in such a solvent system would represent a significant advancement in its sustainable production.

Atom Economy and Step Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.com. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product primescholars.com.

The atom economy of the N-methylation of 2-oxopiperidine-3-carbonitrile can be calculated using the following formula:

For the reaction using methyl iodide and sodium hydride, the byproducts are sodium iodide and hydrogen gas. This leads to a lower atom economy compared to catalytic methods using methanol, where the only byproduct is water.

Table 2: Theoretical Atom Economy for N-Methylation of 2-oxopiperidine-3-carbonitrile

| Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 2-oxopiperidine-3-carbonitrile + Methyl Iodide + NaH | This compound | NaI + H₂ | ~48% |

| 2-oxopiperidine-3-carbonitrile + Methanol (catalytic) | This compound | H₂O | ~88% |

Note: The atom economy calculation for the catalytic reaction assumes methanol acts as the methylating agent with the formal loss of water.

Scalability Considerations for Laboratory Synthesis

The scalability of a synthetic process is a critical factor for its potential application in larger-scale production. When considering the synthesis of this compound, several factors must be addressed for a successful scale-up from the laboratory.

One major consideration is the choice of reagents. The use of highly reactive and hazardous reagents like sodium hydride can pose significant safety challenges on a larger scale due to its pyrophoric nature. Alternative, less hazardous bases such as potassium carbonate would be preferable. Similarly, the use of toxic and volatile methylating agents like methyl iodide would require stringent engineering controls to prevent exposure.

The reaction conditions, including temperature and pressure, must also be carefully controlled. Exothermic reactions, which can be managed in small-scale laboratory flasks, may require more sophisticated cooling systems on a larger scale to prevent thermal runaways.

The purification method is another important aspect. Chromatographic purification, which is common in the laboratory, is often not feasible for large-scale production. Therefore, developing a process that allows for purification by crystallization or distillation is highly desirable.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Oxopiperidine 3 Carbonitrile

Reactivity Profiles of the Carbonitrile Moiety

The carbonitrile group (C≡N) is a key site for transformations, readily undergoing additions, reductions, and hydrolytic reactions.

Nucleophilic Additions to the Nitrile Group

The electron-deficient carbon atom of the nitrile group is susceptible to attack by nucleophiles, particularly strong ones like organometallic reagents. The reaction of 1-methyl-2-oxopiperidine-3-carbonitrile with Grignard reagents, such as methylmagnesium iodide, proceeds via nucleophilic addition to the nitrile. This is followed by the hydrolysis of the intermediate imine to yield a ketone. This transformation is a reliable method for converting the nitrile into a carbonyl functional group.

For instance, the treatment of this compound with methylmagnesium iodide in an ether solvent affords 3-acetyl-1-methyl-2-piperidone in significant yields. This reaction highlights the ability of organometallic reagents to chemoselectively target the nitrile in the presence of the lactam carbonyl.

| Reagent | Solvent | Product | Yield | Reference(s) |

| Methylmagnesium Iodide | Ether | 3-Acetyl-1-methyl-2-piperidone | 52% |

Reduction Reactions of the Carbonitrile

The nitrile group can be selectively reduced to a primary amine without affecting the lactam carbonyl under specific conditions. A common method involves the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst. This reaction transforms the nitrile into an aminomethyl group, providing a key intermediate for the synthesis of more complex molecules.

Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce the nitrile group to the corresponding primary amine, 1-methyl-3-(aminomethyl)piperidine. The choice of reducing agent allows for controlled transformations based on the desired synthetic outcome.

| Reagent(s) | Product | Yield | Reference(s) |

| Sodium Borohydride, Cobalt(II) Chloride | 1-Methyl-3-aminomethylpiperidine | 78% | |

| Lithium Aluminum Hydride | 1-Methyl-3-(aminomethyl)piperidine | Not specified |

Derivatives from Nitrile Hydrolysis and Amidation

The carbonitrile group can be converted into a carboxylic acid or an amide through hydrolysis. Heating this compound with concentrated hydrochloric acid results in the complete hydrolysis of the nitrile to a carboxylic acid, yielding 1-methyl-2-oxopiperidine-3-carboxylic acid as a viscous oil in high yield. This carboxylic acid can be subsequently esterified, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to form the corresponding methyl ester.

While specific examples of direct amidation from this compound are less commonly detailed, related chemistries suggest this transformation is feasible under appropriate conditions, such as heating with polyphosphoric acid (PPA).

| Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Conc. Hydrochloric Acid | 100°C, 3 h | 1-Methyl-2-oxopiperidine-3-carboxylic acid | 89% |

Transformations Involving the 2-Oxopiperidine Ring

The cyclic lactam structure also presents sites for chemical modification, primarily at the carbon atom situated between the two electron-withdrawing groups and through reactions that cleave the ring itself.

Reactions at Alpha-Positions to the Carbonyl and Nitrile Groups

The hydrogen atom at the C3 position, which is alpha to both the lactam carbonyl and the nitrile group, is notably acidic. This acidity allows for its removal by a suitable base, such as sodium hydride, to generate a stabilized enolate anion. This enolate serves as a potent nucleophile in its own right and is a critical intermediate for introducing substituents at the C3 position.

This reactivity is fundamental to the synthesis of the compound itself, which can be prepared by the methylation of the parent compound, 2-oxopiperidine-3-carbonitrile (B14065516), at the nitrogen atom. Furthermore, the enolate generated at C3 can participate in various alkylation and condensation reactions, enabling the construction of more complex molecular architectures. The synthesis of the ring system itself often relies on a Dieckmann condensation, a reaction that inherently depends on the reactivity of alpha-positions in the linear precursor.

Ring-Opening and Rearrangement Pathways

The lactam amide bond within the 2-oxopiperidine ring can be cleaved under certain conditions. Ring-opening reactions are typically initiated by nucleophilic attack at the electrophilic carbonyl carbon. While specific studies detailing the ring-opening of this compound are not extensively documented in the reviewed literature, general principles of lactam chemistry suggest that strong acidic or basic conditions could lead to hydrolysis and the opening of the ring to form an amino acid derivative.

Similarly, while ring-opening polymerization is a known reaction for the non-methylated analogue, 2-oxopiperidine-3-carbonitrile, the presence of the N-methyl group in the title compound would likely alter its polymerization behavior. Specific rearrangement pathways for this compound are not prominently described in the surveyed chemical literature.

Reactions Influenced by the N-Methyl Substituent

The presence of a methyl group on the nitrogen atom of the piperidine (B6355638) ring significantly influences the reactivity of this compound. This substituent imparts specific electronic and steric characteristics that are crucial in directing the course of chemical reactions.

The N-methyl group is a small, electron-donating group. Its presence ensures that the nitrogen atom is a tertiary amine within an amide structure (a lactam), rendering it unreactive to many reagents that would typically react with N-H bonds. Unlike secondary lactams, it cannot be deprotonated or readily participate in N-acylation or N-alkylation reactions, which directs reactivity toward the other functional groups. nih.gov This stability is advantageous in complex syntheses, as it removes the need for protecting group strategies at the nitrogen position.

Sterically, the N-methyl group plays a role in establishing the conformational preferences of the six-membered ring. This conformational bias can influence the stereochemical outcome of reactions occurring at the adjacent C3 position. In analogous N-substituted piperidine systems, the orientation of the N-substituent has been shown to be critical in controlling the diastereoselectivity of alkylation and other bond-forming reactions at neighboring positions. nih.govresearchgate.net The substituent can guide the approach of incoming reagents to a specific face of the molecule, leading to preferential formation of one stereoisomer over another.

Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms is fundamental to harnessing the synthetic potential of this compound. This section details the current understanding of its reaction pathways and the energetic factors that govern them.

While specific, peer-reviewed reaction pathway studies exclusively for this compound are limited, its reactivity can be reliably predicted from its structure. The most significant structural feature is the C3 carbon, which is positioned between two strong electron-withdrawing groups: the lactam carbonyl and the nitrile. This makes the proton on the C3 carbon acidic and susceptible to removal by a base.

The primary reaction pathway involves the formation of a resonance-stabilized enolate ion. This enolate is a key intermediate that can act as a potent nucleophile in a variety of subsequent reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the C3 position.

Aldol and Claisen reactions: Condensation with aldehydes, ketones, or esters.

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

In related piperidone systems, mechanistic pathways such as Strecker-type condensations and cyclizations via bicyclic aziridinium (B1262131) ions have been documented, highlighting the diverse reactivity possible within this class of compounds. researchgate.netresearchgate.net

A detailed transition state analysis, typically achieved through computational modeling (e.g., Density Functional Theory, DFT), is essential for understanding the stereoselectivity and reactivity in catalytic processes. For this compound, specific transition state analyses are not extensively reported in the scientific literature.

Such studies are crucial for rationalizing why a particular stereoisomer is formed preferentially. In the study of other chiral piperidines, DFT calculations have been successfully used to model the transition states of lithiation and other asymmetric transformations, providing insight into the factors that control stereochemical outcomes. whiterose.ac.uk A similar computational investigation for this compound would be invaluable for designing and optimizing stereoselective catalytic reactions involving this substrate.

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not widely available. This information, which includes reaction rates, activation energies, and thermodynamic equilibria, is critical for process optimization and for gaining a deeper mechanistic understanding.

Kinetic studies would reveal the factors influencing the speed of a reaction, while thermodynamic data would indicate the position of equilibrium and the relative stability of reactants and products. For context, kinetic analyses on the polymerization of different piperidine-based monomers have been conducted to determine reaction orders and activation energies, demonstrating the type of empirical data needed for a complete mechanistic profile. researchcommons.org

Role as a Nucleophile or Electrophile in Complex Reactions

The rich functionality of this compound allows it to exhibit ambident reactivity, functioning as either a nucleophile or an electrophile based on the specific reaction conditions and reagents employed.

Nucleophilic Character: The primary source of nucleophilicity is the carbanion formed upon deprotonation of the C3 position. The acidity of the C3-H bond is significantly enhanced by the adjacent carbonyl and nitrile groups, which stabilize the resulting negative charge through resonance. This stabilized enolate is an effective nucleophile, capable of attacking a wide range of electrophilic species. The strategy of converting typically electrophilic piperidine scaffolds into potent nucleophiles has been recognized as a valuable synthetic approach. nii.ac.jp

Electrophilic Character: The molecule also contains two distinct electrophilic centers.

The Carbonyl Carbon (C2): The carbon atom of the lactam carbonyl group is electron-deficient and serves as a prime target for attack by nucleophiles. This can include organometallic reagents, enolates, or hydride reducing agents. Such reactions are common for piperidones. uni-regensburg.de

The Nitrile Carbon: The carbon atom of the nitrile group is also electrophilic. It can be attacked by strong nucleophiles or undergo hydrolysis under acidic or basic conditions to afford the corresponding carboxylic acid or amide derivative.

This dual reactivity makes this compound a versatile building block in organic synthesis.

Table 1: Predicted Reactive Sites of this compound

| Site | Position | Chemical Character | Potential Reactions |

| C3-H Proton | α to C=O and C≡N | Acidic | Deprotonation to form a nucleophilic enolate |

| C3-Carbon (as enolate) | α to C=O and C≡N | Nucleophilic | Alkylation, Aldol, Michael Addition |

| C2-Carbon | Carbonyl | Electrophilic | Nucleophilic addition, Reduction |

| Nitrile Carbon | Nitrile | Electrophilic | Nucleophilic addition, Hydrolysis |

Derivatization Strategies and Analogue Development

Directed Functionalization of the Piperidine (B6355638) Ring

The saturated heterocyclic core of 1-methyl-2-oxopiperidine-3-carbonitrile offers several positions for the introduction of new substituents. The reactivity of the piperidine ring is, however, significantly influenced by the presence of the electron-withdrawing lactam carbonyl and the cyano group, which tend to deactivate the ring towards certain electrophilic substitutions. Nevertheless, specific strategies can be employed for its functionalization.

Introduction of Electrophiles at Ring Positions

The introduction of electrophiles at the C3, C4, C5, and C6 positions of the piperidine ring can be achieved through various synthetic methodologies. Alkylation at the C3 position, adjacent to the electron-withdrawing cyano and carbonyl groups, can be challenging. However, the generation of a carbanion at this position under strongly basic conditions could facilitate the introduction of alkyl halides. odu.edu More commonly, functionalization of related piperidone systems has been achieved at other positions. For instance, the regioselective alkylation of piperidine at the 3-position has been accomplished by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine, which can then be alkylated. odu.edu

In systems analogous to 2-piperidones, the α-position to the nitrogen (C6) can be a site for functionalization. The use of appropriate ligands with palladium-based catalysts has been shown to direct the functionalization of various positions in cyclic amines through a Pd migration mechanism. google.com For instance, the Negishi coupling of racemic α-zincated N-Boc-piperidine can lead to either C2 or C3-arylated products depending on the phosphine (B1218219) ligand used. google.com While the N-methyl group in the target compound is not a directing group in the same manner as an N-Boc group, these methods highlight the potential for catalyst-controlled regioselectivity.

Furthermore, multi-component reactions can be employed to construct highly substituted piperidin-2-one rings, which can be considered analogues of the parent compound. A four-component reaction involving Michael acceptors, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to produce (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides with three stereogenic centers in a single, stereoselective step. hse.ru

| Position | Reaction Type | Reagents/Conditions | Product Type |

| C3 | Alkylation (via enamine anion) | 1. N-chlorination, 2. Base (dehydrohalogenation), 3. Alkyl halide | 3-Alkyl-piperidine derivative |

| C4, C6 | Multi-component reaction | Michael acceptor, aldehyde, pyridinium (B92312) salt, NH4OAc, MeOH, reflux | Polysubstituted piperidin-2-one |

| C6 | Alkylation (of related indoles) | p-Quinone methides, In(OTf)3, toluene | C6-alkylated indole (B1671886) derivative |

Selective Hydrogenation or Dehydrogenation

The piperidine ring can undergo both hydrogenation and dehydrogenation to yield a range of saturated and unsaturated analogues. Catalytic hydrogenation of the corresponding pyridine (B92270) derivatives is a common method for the synthesis of substituted piperidines. acs.org For instance, the hydrogenation of 2-cyanopyridine (B140075) in the presence of a cobalt-containing catalyst can yield 2-aminomethylpiperidine. google.comgoogle.com While this compound is already saturated, the introduction of a double bond via a controlled dehydrogenation reaction, followed by selective reduction, could provide access to different stereoisomers or further functionalized analogues.

Dehydrogenation of N-heterocyclic compounds is a known process, often utilized in the context of liquid organic hydrogen carriers. For example, 2-[(n-methylcyclohexyl)methyl]piperidine can be dehydrogenated to 2-(n-methylbenzyl)pyridine over a mesoporous Pd-Al2O3 catalyst. mdpi.com The conditions for such a reaction, typically involving heating with a palladium catalyst, could potentially be applied to this compound to introduce unsaturation in the piperidine ring. The resulting unsaturated lactam could then serve as a Michael acceptor or a diene in cycloaddition reactions, opening up further avenues for derivatization.

| Transformation | Catalyst | Conditions | Product Type |

| Hydrogenation (of precursor) | Cobalt-containing catalyst | H₂, 120-230°C, 10-45 MPa | Saturated piperidine |

| Hydrogenation (of precursor) | Ruthenium(II) or Rhodium(I) catalyst | H₂, various conditions | Saturated piperidine |

| Dehydrogenation | Mesoporous Pd-Al₂O₃ | High temperature | Unsaturated piperidine (pyridine derivative) |

Chemical Modifications of the N-Methyl Group

The N-methyl group of this compound is a key site for modification, allowing for the introduction of a variety of substituents that can significantly alter the compound's properties. A primary transformation at this position is N-demethylation, which provides a secondary amine (NH) that can be subsequently N-alkylated or N-acylated to introduce diverse functional groups.

A common strategy for the N-demethylation of tertiary N-methyl amines, particularly in alkaloid chemistry, involves a two-step process. google.comresearchgate.net The first step is the oxidation of the tertiary amine to its corresponding N-oxide. This is often achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com The resulting N-oxide can then be subjected to a Polonovski reaction or a related reduction to remove the methyl group and furnish the secondary amine. nih.gov For example, the N-demethylation of N-methylated opiates can be achieved by forming the N-oxide and then treating it with a reducing agent like FeSO₄·7H₂O. rsc.org

Once the N-demethylated piperidone is obtained, it can be readily N-alkylated using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetonitrile (B52724) or DMF. nih.govnih.gov

| Reaction | Reagents/Conditions | Intermediate/Product |

| N-Oxidation | H₂O₂ or mCPBA | This compound N-oxide |

| N-Demethylation | 1. Oxidation (e.g., H₂O₂) 2. Reduction (e.g., FeSO₄·7H₂O) | 2-Oxopiperidine-3-carbonitrile (B14065516) |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., ACN, DMF) | N-Alkyl-2-oxopiperidine-3-carbonitrile |

Transformations of the Carbonitrile Group to Diverse Functionalities

The carbonitrile (cyano) group at the C3 position is a highly versatile functional group that can be converted into a wide range of other functionalities, thereby providing a rich source of structural diversity.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH), which initially yields the carboxylate salt that is subsequently protonated in an acidic workup to give the carboxylic acid. google.comchemistrysteps.com

The nitrile group can also be reduced to a primary amine (aminomethyl group). This reduction can be accomplished using various reducing agents. Catalytic hydrogenation, for instance using a cobalt-containing catalyst, is an effective method for the reduction of cyanopyridines to their corresponding aminomethylpiperidines. google.comgoogle.com

Furthermore, the carbonitrile group can participate in addition reactions with organometallic reagents, such as Grignard reagents (RMgX). The addition of a Grignard reagent to a nitrile, followed by hydrolysis, leads to the formation of a ketone. aston.ac.ukrsc.orgdalalinstitute.com This provides a route to introduce a variety of acyl groups at the C3 position.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Carboxylic acid |

| Base Hydrolysis | 1. H₂O, OH⁻ (e.g., NaOH), heat 2. H⁺ workup | Carboxylic acid |

| Reduction | H₂, Catalyst (e.g., Co-based) | Primary amine (aminomethyl) |

| Addition of Grignard Reagent | 1. RMgX, 2. H₃O⁺ | Ketone |

Regio- and Stereoselective Formation of Functionalized Analogues

The development of functionalized analogues of this compound with specific regio- and stereochemistry is of significant interest for creating compounds with well-defined three-dimensional structures. This can be achieved either by stereoselective modification of the existing scaffold or by the de novo synthesis of stereochemically defined piperidone rings.

Stereoselective synthesis of substituted piperidines is a well-established field. For example, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been achieved starting from 2-pyridone. researchgate.net By using a chiral auxiliary, such as a galactose derivative attached to the nitrogen, nucleophilic additions to the ring can proceed with high regio- and stereoselectivity. researchgate.net Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids has been used to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to 3-substituted piperidines. acs.org

Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines provides a route to cis-2-aryl-3-substituted piperidines with excellent enantioselectivity. nih.gov The diastereoselective reaction of 1,3-oxazolidines with Grignard reagents has also been employed for the enantioselective synthesis of piperidine alkaloids. clockss.org These methods, while not directly applied to this compound, demonstrate the feasibility of constructing highly functionalized and stereochemically complex piperidine rings.

The introduction of substituents at specific positions with defined stereochemistry often relies on the use of chiral catalysts or auxiliaries, as summarized in the table below.

| Method | Key Reagents/Catalyst | Stereochemical Outcome |

| Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral ligand, Boronic acid | Enantioenriched 3-substituted piperidines |

| Asymmetric Cyclizative Aminoboration | Cu-catalyst, (S,S)-Ph-BPE, B₂pin₂ | cis-2,3-Disubstituted piperidines |

| Diastereoselective Grignard Addition | Chiral 1,3-oxazolidine, Grignard reagent | Enantiomerically pure piperidine alkaloids |

| Nucleophilic Addition with Chiral Auxiliary | N-Galactosylpyridinone, Organometallic reagents | Stereoselective 3- and 3,4-disubstituted piperidin-2-ones |

Computational and Theoretical Studies of 1 Methyl 2 Oxopiperidine 3 Carbonitrile

Quantum Chemical Characterization of Molecular Structure and Electronic States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of 1-Methyl-2-oxopiperidine-3-carbonitrile. These methods allow for a detailed exploration of its conformational landscape, electron distribution, and molecular orbitals.

The six-membered piperidone ring of this compound is not planar and exists in various conformations. Computational conformational analysis is used to identify the stable geometries (energy minima) and the energy differences between them. The primary conformers for a piperidine (B6355638) ring are the chair and twist-boat forms.

For N-methyl piperidine, the chair conformer is generally the most stable. rsc.org In this compound, the presence of the sp²-hybridized carbonyl carbon at the 2-position introduces some planarity, leading to a distorted chair or a pseudo-chair conformation as the likely global energy minimum. The substituents—the N-methyl group and the C-3 cyano group—can exist in either axial or equatorial positions.

Computational studies on related substituted piperidines indicate that the relative energies of these conformers are influenced by steric and electronic factors. nih.gov The N-methyl group typically prefers an equatorial position to minimize steric hindrance. Similarly, the cyano group at the C-3 position would also favor an equatorial orientation to reduce steric clashes with the rest of the ring. The energy difference between conformers, such as the chair and twist forms, can be calculated to determine their relative populations at equilibrium. For example, studies on N-methyl piperidine have identified an energy difference of 0.09 eV between its chair and twist conformers. rsc.org

| Conformer | Substituent Orientations (N-Methyl, C-Cyano) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Chair | Equatorial, Equatorial | 0.00 | Most Stable |

| Chair | Equatorial, Axial | ~1.5 - 2.5 | Less Stable |

| Chair | Axial, Equatorial | ~2.0 - 3.0 | Less Stable |

| Twist-Boat | - | ~5.0 - 6.0 | Unstable Intermediate |

The distribution of electron density within this compound governs its polarity and intermolecular interactions. The presence of highly electronegative oxygen and nitrogen atoms results in a non-uniform charge distribution. The carbonyl group (C=O) and the nitrile group (C≡N) are strong electron-withdrawing groups, pulling electron density from the rest of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this charge distribution and predicting sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface would show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the nitrogen atom of the nitrile group. These areas are the most likely sites for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): Located around the hydrogen atoms of the piperidone ring and the methyl group. These regions are susceptible to nucleophilic attack.

This analysis is crucial for understanding how the molecule interacts with biological receptors or other reactants. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. youtube.comwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

HOMO: Represents the outermost electrons and is associated with the molecule's nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the lactam (amide) moiety, specifically involving the lone pair electrons of the nitrogen and oxygen atoms.

LUMO: Represents the lowest energy site to accept electrons and is associated with the molecule's electrophilicity. The LUMO is anticipated to be distributed over the electron-withdrawing carbonyl and nitrile groups, corresponding to their π* antibonding orbitals.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govacs.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. nih.govresearchgate.net

| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.4 to -6.8 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 5.3 | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.4 to 6.8 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | (I + A)² / (8η) | ~1.7 - 2.5 | Propensity of the species to accept electrons |

Prediction of Reaction Mechanisms and Energetics

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical methods provide a robust framework for such predictions. By mapping the potential energy surface (PES) for a given reaction, key features such as transition states and reaction pathways can be identified.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state corresponds to a first-order saddle point on the potential energy surface, representing the point of maximum energy along the minimum energy reaction path.

Computational methods are employed to locate the precise geometry of the transition state. This involves optimization algorithms that search for a structure with one and only one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the TS geometry is found, its energy can be calculated. The difference in energy between the transition state and the reactants is the activation barrier (or activation energy, Ea). This barrier is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction.

For this compound, one could theoretically calculate the activation barriers for reactions such as the hydrolysis of the nitrile group or nucleophilic addition to the carbonyl carbon.

To confirm that a calculated transition state correctly connects the desired reactants and products, a reaction pathway calculation is performed. The most common method is the Intrinsic Reaction Coordinate (IRC) calculation. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

Interactions with Model Systems (e.g., Solvents, Catalysts)

Computational modeling, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers significant insights into how this compound interacts with its environment. These theoretical approaches allow for the examination of interactions at an atomic level, providing a basis for understanding its behavior in solvents and during catalytic processes.

Solvent Interactions:

The structure of this compound, featuring a polar lactam moiety (the 2-oxo group within the piperidine ring) and a cyano group, alongside a non-polar N-methyl group and hydrocarbon backbone, suggests complex solvent-solute interactions.

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the primary interaction sites are the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These act as hydrogen bond acceptors. Computational studies on related piperidine derivatives, such as hydrates of 4-methylpiperidine, have utilized DFT calculations to quantify the energetics of these hydrogen bonds. researchgate.net For this compound, it is predicted that the carbonyl oxygen would form stronger hydrogen bonds than the nitrile nitrogen due to its greater partial negative charge. MD simulations of similar molecules in aqueous solutions can reveal the stability of these interactions and the structure of the surrounding solvent shell. mdpi.com

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): In polar aprotic solvents, the dominant interactions would be dipole-dipole forces. The large dipole moment of the lactam and nitrile groups would lead to strong associations with solvent molecules like dimethyl sulfoxide (B87167) (DMSO). Theoretical studies on comparable organic molecules in various solvents show that such interactions can significantly influence the molecule's conformational preferences and reactivity. rsc.org

Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, interactions are primarily governed by weaker van der Waals forces. The N-methyl group and the aliphatic portions of the piperidine ring would be the main sites of interaction.

The following table summarizes the predicted primary interactions based on computational studies of analogous structures.

| Solvent Type | Primary Interaction Type | Key Functional Groups Involved |

| Polar Protic | Hydrogen Bonding (Acceptor) | 2-Oxo (carbonyl), 3-Cyano (nitrile) |

| Polar Aprotic | Dipole-Dipole Interactions | 2-Oxo (carbonyl), 3-Cyano (nitrile) |

| Non-Polar | Van der Waals Forces | Piperidine ring, 1-Methyl group |

Catalyst Interactions:

Theoretical studies can predict how this compound might interact with catalysts, which is crucial for understanding its synthetic transformations.

Acid Catalysis: The carbonyl oxygen and, to a lesser extent, the nitrile nitrogen are susceptible to protonation under acidic conditions. DFT calculations can model the proton affinity of these sites to predict the most likely site of initial catalytic action.

Base Catalysis: The hydrogen atoms on the carbon adjacent to the cyano and carbonyl groups (position 3) are acidic. A base can abstract a proton from this position to form a carbanion. Computational models can calculate the pKa of this proton and model the stability of the resulting intermediate.

Metal Catalysis: The lone pairs of electrons on the carbonyl oxygen and nitrile nitrogen can coordinate with metal centers. Quantum mechanics/molecular mechanics (QM/MM) studies on metalloenzymes and synthetic catalysts show how these interactions can activate the molecule for further reaction. nih.gov For example, coordination to a Lewis acid catalyst would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational investigations into the reaction mechanisms of similar heterocyclic compounds often reveal the precise role of the catalyst in stabilizing transition states. rsc.orgresearchgate.net

Theoretical Insights into Intramolecular and Intermolecular Interactions

Computational chemistry provides a powerful lens to examine the subtle forces within and between molecules of this compound. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to understand these interactions quantitatively. nih.govmdpi.com

Intramolecular Interactions:

The specific arrangement of functional groups in this compound leads to several noteworthy intramolecular interactions that dictate its conformational preferences and electronic properties.

Steric Effects: The N-methyl group introduces steric hindrance that can influence the puckering of the piperidine ring and the orientation of the adjacent cyano group. Conformational analysis using computational methods can predict the most stable chair or boat conformations, considering the steric clash between the methyl group and other ring substituents.

Intermolecular Interactions:

In a condensed phase (liquid or solid), molecules of this compound interact with each other through a variety of non-covalent forces.

Dipole-Dipole Interactions: As a polar molecule, the most significant intermolecular force will be the attraction between the positive end of one molecule's dipole and the negative end of another's. The carbonyl and nitrile groups are the primary drivers of these interactions, leading to an ordered packing in the solid state.

C-H···O and C-H···N Hydrogen Bonds: While lacking a classic hydrogen bond donor (like N-H or O-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the piperidine ring can act as weak donors to the carbonyl oxygen or nitrile nitrogen of a neighboring molecule. Computational studies on related N-methyl-4-piperidones have identified such weak C-H···O interactions as influential in their crystal packing. nih.gov

The following table summarizes the key intra- and intermolecular interactions predicted from theoretical studies of analogous compounds.

| Interaction Type | Locus | Description |

| Intramolecular | ||

| Dipole-Dipole | Between C=O and C≡N groups | Influences molecular conformation and electronic distribution. |

| Steric Hindrance | N-methyl group vs. ring atoms | Affects piperidine ring puckering and substituent orientation. |

| Hyperconjugation | σ → π* | Electron delocalization from C-H/C-C bonds to C=O and C≡N antibonding orbitals, enhancing stability. |

| Intermolecular | ||

| Dipole-Dipole | Between molecules | Primary force governing association in condensed phases, driven by polar functional groups. |

| Weak Hydrogen Bonds | C-H···O and C-H···N | Contribute to crystal packing and stabilization of molecular aggregates. |

| Van der Waals | Entire molecule | General attractive forces contributing to cohesion. |

Applications in Advanced Chemical Synthesis

As a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The application of 1-Methyl-2-oxopiperidine-3-carbonitrile as a chiral auxiliary or ligand in asymmetric synthesis is not documented in the current body of scientific literature. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Typically, these auxiliaries are easily attached and removed and induce high diastereoselectivity.

For this compound to function as a chiral auxiliary, it would need to be available in an enantiomerically pure form. The synthesis of enantiopure piperidine (B6355638) derivatives can be a complex process, often involving asymmetric catalysis or resolution of racemic mixtures. If obtained in a single enantiomeric form, the rigid piperidine ring and the defined spatial orientation of its substituents could potentially influence the stereochemical course of reactions on a tethered substrate.

Similarly, there is no evidence of its use as a chiral ligand in metal-catalyzed asymmetric reactions. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of a transformation. The nitrogen and oxygen atoms of the lactam moiety and the nitrogen of the nitrile group in this compound could theoretically act as coordination sites for a metal. However, the development and application of ligands based on this specific scaffold have not been reported.

Building Block for the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. sigmaaldrich.com The piperidine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. While this compound is not a widely cited building block, its structure presents several avenues for the construction of more complex heterocyclic systems.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up possibilities for further synthetic manipulations, such as amide bond formation or the construction of new rings. The lactam ring itself can be subjected to ring-opening reactions or modifications at the alpha-position to the carbonyl group.

For instance, the carbonitrile group could participate in cyclization reactions to form fused or spirocyclic systems. The versatility of the nitrile group in the synthesis of heterocycles is well-established, although specific examples involving this compound are lacking.

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

| Functional Group | Potential Reaction | Resulting Functional Group/Intermediate |

| Nitrile | Hydrolysis | Carboxylic acid, Amide |

| Nitrile | Reduction | Primary amine |

| Lactam Carbonyl | Reduction | Cyclic amine |

| α-carbon to Nitrile | Alkylation | Substituted piperidine |

Precursor in the Synthesis of Natural Products and Analogues

The synthesis of natural products and their analogues is a significant driver of innovation in organic chemistry. nih.gov Many natural products contain piperidine or related nitrogen-containing heterocyclic cores. The potential of this compound as a precursor in this context remains hypothetical due to a lack of published examples.

Should a natural product or a synthetic target contain a similarly substituted piperidine ring, this compound could be considered a potential starting material or intermediate. Its functional handles would allow for the introduction of additional complexity and the adjustment of stereochemistry. However, without concrete examples of its incorporation into a total synthesis, its role in this area is purely speculative.

Role in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the discovery of new reagents and building blocks that enable efficient and selective transformations. There is no indication in the scientific literature that this compound has played a role in the development of new synthetic methods.

The unique reactivity of the β-cyanoketone motif within the lactam system could potentially be exploited in new reaction discovery. For example, the acidic α-proton to the nitrile could be deprotonated to form an enolate, which could then participate in various carbon-carbon bond-forming reactions. The development of stereoselective versions of such reactions could be a fruitful area of research. However, at present, this remains an underexplored area.

Integration into Flow Chemistry and Automation Platforms

Flow chemistry and automated synthesis are rapidly growing areas of chemical research, offering advantages in terms of safety, efficiency, and scalability. The integration of specific building blocks into these platforms depends on their stability, reactivity, and the availability of suitable reaction conditions.

There are no published reports on the use of this compound in flow chemistry or automated synthesis platforms. For such an integration to be successful, the compound would need to be soluble in common organic solvents and stable under the conditions of continuous flow. Its reactions would need to be fast and high-yielding to be amenable to this technology. While theoretically possible, the practical application of this compound in automated synthesis has not been demonstrated.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Routes

The traditional synthesis of piperidine (B6355638) frameworks is being revolutionized by novel approaches that offer greater efficiency, sustainability, and access to complex molecular architectures. For 1-methyl-2-oxopiperidine-3-carbonitrile, the exploration of such unconventional routes is a key area of future research.

Photocatalytic Dearomatization: The use of visible-light photocatalysis for the dearomatization of N-methylpyridone precursors presents a compelling strategy. This method could provide a mild and efficient pathway to the 2-oxopiperidine core, potentially allowing for the introduction of the nitrile group at a later stage or through a concomitant functionalization. The development of photocatalytic systems that can achieve high regio- and stereoselectivity will be crucial for the asymmetric synthesis of derivatives.

Continuous Flow Synthesis: The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. acs.org A multi-step flow process could be designed for the synthesis of this compound, enabling the telescoping of reaction sequences without the need for intermediate isolation and purification. This approach would be particularly beneficial for optimizing reaction conditions and for the rapid generation of a library of analogues for screening purposes.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Photocatalytic Dearomatization | Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis. | Control of regio- and stereoselectivity, catalyst stability and cost. |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise reaction control, rapid optimization. acs.org | Initial setup costs, potential for clogging with solid byproducts. |

Discovery of Undiscovered Reactivity Patterns

The unique combination of a lactam, a ketone, and a nitrile group within the this compound scaffold suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging the interplay between these functional groups to uncover novel transformations.

The β-keto nitrile moiety is a particularly versatile functional group, known to participate in a wide array of chemical reactions. nih.govpearson.com Its presence within the constrained piperidine ring could lead to unique reactivity and stereochemical outcomes. Investigations into the differential reactivity of the ketone and nitrile groups will be paramount. For instance, selective reduction of the ketone or hydrolysis of the nitrile could provide access to a diverse range of functionalized piperidine derivatives. Furthermore, the acidic α-proton at the C3 position offers a handle for various C-C and C-X bond-forming reactions, enabling further derivatization of the scaffold. Computational studies can play a vital role in predicting and understanding the reactivity of this complex system, guiding experimental design. nih.govnih.gov

Chemoenzymatic Approaches to Derivatization

The integration of biocatalysis into synthetic organic chemistry provides a powerful tool for achieving high levels of selectivity under mild reaction conditions. tudelft.nl Chemoenzymatic strategies are expected to play a significant role in the derivatization of this compound, particularly for the synthesis of chiral molecules.

Enzymatic Reduction: Carbonyl reductases are a class of enzymes that can catalyze the stereoselective reduction of ketones. acs.orgacs.org The application of these enzymes to this compound could provide access to enantioenriched β-hydroxy nitriles, which are valuable chiral building blocks. acs.org The choice of enzyme and reaction conditions will be crucial in controlling the diastereoselectivity of the reduction.

Other Enzymatic Transformations: Other classes of enzymes, such as lipases and transaminases, could also be employed for the derivatization of this scaffold. researchgate.netrsc.org For example, lipases could be used for the kinetic resolution of racemic derivatives, while transaminases could potentially be used to introduce amino groups. The development of enzyme-instructed self-assembly is another exciting avenue, where enzymatic reactions could trigger the formation of ordered supramolecular structures.

Development of Supramolecular Assemblies Incorporating the Scaffold

The presence of hydrogen bond donors and acceptors in the this compound molecule, particularly the lactam functionality, makes it an attractive building block for the construction of supramolecular assemblies. ebi.ac.uk The ability of lactams to form predictable and robust hydrogen bonding networks has been exploited in the development of various supramolecular polymers and materials. rsc.org

Future research could focus on designing and synthesizing derivatives of this compound with additional recognition motifs to direct their self-assembly into well-defined architectures, such as tapes, sheets, or more complex three-dimensional networks. The nitrile group could also participate in coordination chemistry with metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

| Supramolecular System | Potential Application | Key Design Principles |

| Hydrogen-Bonded Polymers | Smart materials, drug delivery systems. | Directional hydrogen bonding, control over chain length and polydispersity. |

| Metal-Organic Frameworks | Gas storage, catalysis, sensing. | Coordination of the nitrile group to metal centers, control of pore size and functionality. |

Outlook for Broader Chemical Research Impact

The exploration of this compound and its derivatives is expected to have a significant impact on several areas of chemical research. As a highly functionalized and synthetically versatile scaffold, it holds promise for applications in medicinal chemistry, materials science, and catalysis.

The development of novel synthetic routes and the discovery of new reactivity patterns will not only expand the chemical space accessible from this molecule but also contribute to the broader field of synthetic organic chemistry. The insights gained from studying the chemoenzymatic derivatization and supramolecular assembly of this scaffold will inform the design of new catalysts, materials, and biologically active compounds. Ultimately, the continued investigation of this compound will undoubtedly lead to new discoveries and innovations with far-reaching implications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Methyl-2-oxopiperidine-3-carbonitrile with high purity?

- Methodological Answer : Synthesis typically involves cyclization and nitrile group introduction. Key steps include:

- Precursor Selection : Use piperidone derivatives with methyl and nitrile precursors.

- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions like over-oxidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and elemental analysis .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential irritancy (refer to SDS for specific hazards) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 1.8–2.1 ppm (methyl), δ 2.5–3.0 ppm (piperidine ring protons) | Confirm backbone structure |

| IR | ~2240 cm⁻¹ (C≡N stretch) | Verify nitrile group presence |

| MS (ESI) | [M+H]⁺ at m/z 166.1 | Molecular weight validation |

- Cross-validate with X-ray crystallography for absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks (e.g., at the nitrile or carbonyl group).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess reaction barriers.

- Validation : Compare predicted vs. experimental yields for reactions like reductive amination or cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Analysis : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to track reaction pathways.

- Case Study : Discrepancies in NOE correlations can arise from conformational flexibility; employ variable-temperature NMR to identify dominant conformers .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., proteases or kinases).

- Assays :

| Assay Type | Protocol |

|---|---|

| Fluorescence Polarization | Measure binding affinity (Kd) using labeled protein. |

| Enzymatic Inhibition | Monitor IC₅₀ via colorimetric substrates (e.g., pNA release). |

- Structural Insights : Co-crystallize with target proteins for X-ray diffraction studies (resolution ≤2.0 Å) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Batch Optimization : Replace column chromatography with continuous distillation or crystallization for cost-effective purification.

- Safety Protocols : Mitigate exothermic risks in nitrile formation by using flow reactors with precise temperature control.

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Root Cause Analysis : Check for moisture-sensitive intermediates or catalyst deactivation.

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify non-linear yield responses.

- Case Study : A 15% yield drop at >100°C may indicate thermal decomposition; use TGA-DSC to confirm stability limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.